molecular formula C17H24FN3O3 B2842845 Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate CAS No. 2094897-72-8

Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate

Cat. No. B2842845
CAS RN: 2094897-72-8
M. Wt: 337.395
InChI Key: RHCQYPLQJVSIMR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate is not fully understood, but it is believed to involve modulation of protein conformation and activity. It has been shown to bind to a variety of targets, including the kinase domains of several protein kinases and the ligand-binding domains of certain G protein-coupled receptors.
Biochemical and Physiological Effects:
Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several protein kinases, including JAK2, FLT3, and c-Met. It has also been shown to modulate the activity of certain G protein-coupled receptors, including the adenosine A2A receptor. In addition, it has been found to have anti-inflammatory effects in vitro.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have activity against a variety of targets. However, it also has some limitations. It is not highly selective for specific targets, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate. One area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a tool for studying protein conformation and activity. Future research could focus on identifying specific targets and developing more selective analogs of this compound. Finally, it could also be explored as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Synthesis Methods

Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common synthesis method involves reacting 6-fluoronicotinic acid with tert-butyl 2,6-dimethylpiperazine-1-carboxylate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been found to have activity against a variety of targets, including protein kinases, G protein-coupled receptors, and ion channels. It has also been studied as a potential anti-inflammatory agent.

properties

IUPAC Name

tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O3/c1-11-9-20(15(22)13-6-7-14(18)19-8-13)10-12(2)21(11)16(23)24-17(3,4)5/h6-8,11-12H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCQYPLQJVSIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1C(=O)OC(C)(C)C)C)C(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate

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